2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the nucleophilic aromatic substitution reaction. For example, starting with 2-aminopyridine, the compound can be synthesized through a multi-step process involving the formation of an intermediate, followed by halogenation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Iodoimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, which can influence its chemical properties and applications.
Uniqueness
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse applications. This dual halogenation can enhance its ability to participate in various chemical reactions and improve its efficacy in medicinal applications .
Properties
Molecular Formula |
C13H8ClIN2 |
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Molecular Weight |
354.57 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
NPOLGMDNVXEOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)I |
Origin of Product |
United States |
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